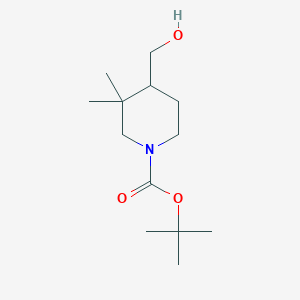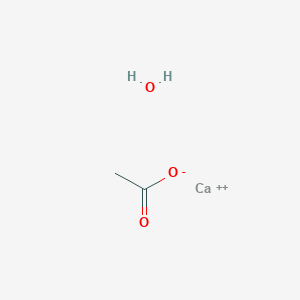
Calcium;acetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium acetate hydrate is a chemical compound that is the calcium salt of acetic acid. It is commonly found in its monohydrate form, represented by the formula Ca(CH₃COO)₂·H₂O. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. Calcium acetate hydrate is used in various applications, including as a food additive, a stabilizer, and in medical treatments for conditions such as hyperphosphatemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium acetate hydrate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows:
From calcium carbonate: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ]
From calcium hydroxide: [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods
Industrial production of calcium acetate hydrate typically involves the same reactions but on a larger scale. The process may include additional steps to purify the product and ensure it meets specific quality standards. The use of hydrated lime (calcium hydroxide) and acetic acid is common in industrial settings due to the availability and cost-effectiveness of the raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium acetate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, calcium acetate hydrate decomposes to form calcium carbonate and acetone. [ \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]
Hydrolysis: In aqueous solutions, calcium acetate can hydrolyze to form acetic acid and calcium hydroxide.
Common Reagents and Conditions
Common reagents used in reactions with calcium acetate hydrate include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature control for decomposition or specific pH levels for hydrolysis.
Major Products Formed
The major products formed from the reactions of calcium acetate hydrate include calcium carbonate, acetone, acetic acid, and calcium hydroxide. These products have various applications in different industries .
Applications De Recherche Scientifique
Calcium acetate hydrate is used in a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of calcium acetate hydrate in medical applications is its ability to bind phosphate. Calcium acetate and other calcium salts work by binding with phosphate in the food consumed, preventing its absorption into the bloodstream. This is particularly useful in patients with kidney disease, where phosphate levels need to be controlled .
Comparaison Avec Des Composés Similaires
Calcium acetate hydrate can be compared with other calcium salts such as calcium carbonate and calcium citrate:
Calcium Carbonate: Similar to calcium acetate, calcium carbonate is used as a phosphate binder.
Calcium Citrate: This compound is often used as a dietary supplement for calcium.
Similar Compounds
- Magnesium Acetate
- Sodium Acetate
- Potassium Acetate
These compounds share similar properties and applications but differ in their specific uses and effectiveness in various reactions .
Propriétés
Formule moléculaire |
C2H5CaO3+ |
|---|---|
Poids moléculaire |
117.14 g/mol |
Nom IUPAC |
calcium;acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |
Clé InChI |
FAHRAYOVAVLWAA-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



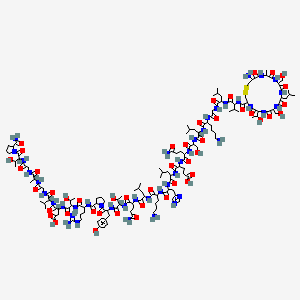

![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)

![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
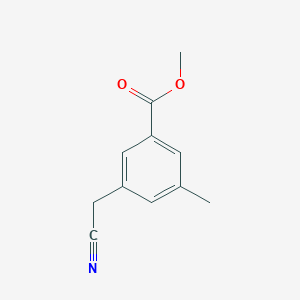

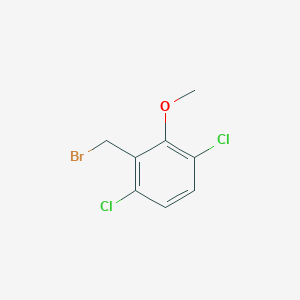

![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
